molecular formula C8H18N2 B8553393 N'-Butyl-N,N-dimethyl-acetamidine

N'-Butyl-N,N-dimethyl-acetamidine

Cat. No. B8553393
M. Wt: 142.24 g/mol
InChI Key: REZNJZLSBOFZPX-UHFFFAOYSA-N
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Patent
US09433895B2

Procedure details

Dimethylcarbamyl chloride (9.35 g, 86.9 mmol) was slowly added to a solution of N-hexyl acetamide (10.0 g, 86.9 mmol) in 10 mL of dry toluene. After being refluxed under a nitrogen atmosphere for 16 h, the volatile materials were removed on a rotary evaporator and then in vacuo for 2 h at room temperature. The residue was dissolved in 30 mL dichloromethane and the solution was stirred vigorously with a solution of 3.48 g (86.9 mmol) of sodium hydroxide in 40 mL water for 30 min. Calcium carbonate (3.48 g) was added to the mixture and it was stirred another 30 min. The organic phase was separated and the aqueous phase was washed with dichloromethane (3×25 mL). The combined organic phases were dried over anhydrous calcium carbonate. The volatile materials were evaporated on a rotary evaporator. The residue was distilled, bp 28-30° C./0.25 Torr (lit. bp 69-71° C./13 Torr (see Haug, E. et al. Synthesis, 1983, 35-37)), to yield 4.0 g (32%) of product, 98% pure (GC). IR (neat) 2956, 2929, 286 (C—H), 1629 (N═C) cm−1. 1H NMR 3.17 (t, 2H, JHH 7.2 Hz, —CH2—N═), 2.86 (s, 6H, —N—(CH3)2); 1.87 (s, 3H, —N═C(CH3)—N); 1.5 (m, 2H, —CH2—CH2—N═); 1.25- 1.4 (m, 6H, CH3—(CH2)3—); 0.88 (t, 3H, JHH 7.2 Hz, CH3).
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.48 g
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[C:3](Cl)=O.[CH2:7]([NH:13][C:14](=O)[CH3:15])[CH2:8][CH2:9][CH2:10]CC.[OH-].[Na+].C(=O)([O-])[O-].[Ca+2]>C1(C)C=CC=CC=1.O>[CH3:1][N:2]([CH3:3])[C:14](=[N:13][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
9.35 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.48 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Stirring
Type
CUSTOM
Details
was stirred another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed under a nitrogen atmosphere for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the volatile materials were removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 30 mL dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous phase was washed with dichloromethane (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous calcium carbonate
CUSTOM
Type
CUSTOM
Details
The volatile materials were evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
CUSTOM
Type
CUSTOM
Details
bp 28-30° C./0.25 Torr (lit. bp 69-71° C./13 Torr (see Haug, E. et al. Synthesis, 1983, 35-37))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(C)=NCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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